molecular formula C16H17F3N4O B12238361 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B12238361
M. Wt: 338.33 g/mol
InChI Key: YQWXBQOJUMFJPL-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications

Preparation Methods

The synthesis of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves a multi-step process. The initial step often includes the formation of the piperazine ring, followed by the introduction of the methoxyphenyl group. The final step involves the incorporation of the trifluoromethyl group into the pyrimidine ring. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing groups in the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes, including smooth muscle contraction and neurotransmitter release . The compound’s binding to these receptors can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H17F3N4O

Molecular Weight

338.33 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H17F3N4O/c1-24-13-5-3-2-4-12(13)22-6-8-23(9-7-22)15-10-14(16(17,18)19)20-11-21-15/h2-5,10-11H,6-9H2,1H3

InChI Key

YQWXBQOJUMFJPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F

Origin of Product

United States

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